2-bromo-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}benzamide
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Overview
Description
2-bromo-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}benzamide is an organic compound that belongs to the class of benzamides It features a bromine atom, a furan ring, and a hydroxyethyl group attached to a benzamide core
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various receptors and enzymes in the body .
Mode of Action
It’s known that the compound might undergo suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the interaction of the compound with a metal catalyst, leading to the formation of new bonds .
Biochemical Pathways
It’s known that similar compounds can influence a variety of biochemical pathways, leading to diverse biological activities .
Result of Action
Similar compounds have shown a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}benzamide typically involves multiple steps:
Formation of the Hydroxyethyl Group: This step involves the reaction of an appropriate precursor with ethylene oxide or a similar reagent to introduce the hydroxyethyl group.
Coupling with Furan Derivative: The final step involves coupling the brominated benzamide with a furan derivative under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}benzamide can undergo various types of chemical reactions:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The hydroxyethyl group can be oxidized to a carbonyl group or reduced to an alkyl group.
Coupling Reactions: The furan ring can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination reactions.
Palladium Catalysts: Used in cross-coupling reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
2-bromo-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to the presence of the furan ring, which is known for its biological activity.
Biological Research: It can be used as a probe to study the interactions of benzamide derivatives with biological targets.
Industrial Applications: It may be used in the synthesis of more complex organic molecules for various industrial applications.
Comparison with Similar Compounds
Similar Compounds
2-bromo-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}benzamide: shares similarities with other benzamide derivatives that contain furan rings.
5-bromo-N-(3-chloro-2-(4-(prop-2-ynyl)piperazin-1-yl)phenyl)furan-2-carboxamide: is another compound with a furan ring and a bromine atom, but with different substituents.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties . This makes it a valuable compound for targeted research and potential therapeutic applications.
Biological Activity
The compound 2-bromo-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}benzamide is a novel benzamide derivative that has garnered interest due to its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action, drawing upon diverse research findings and case studies.
Synthesis
The synthesis of this compound involves several steps, typically starting from 2-bromo-6-hydroxy-benzaldehyde and various phenolic compounds. The reaction conditions often include ethanol as a solvent, and the product is usually purified through recrystallization.
Cardiovascular Effects
A related study examined the effects of a 4-hydroxy-furanyl-benzamide derivative on heart failure using an ischemia-reperfusion injury model. The results indicated that this derivative significantly reduced the area of myocardial infarction and improved left ventricular pressure (LVP) under certain conditions, suggesting a protective role against heart failure . These findings may provide a framework for understanding the potential cardiovascular benefits of this compound.
Anticancer Activity
Benzamide derivatives have been explored for their anticancer properties. For instance, compounds that inhibit dihydrofolate reductase (DHFR) have shown promise in treating various cancers by disrupting cellular metabolism and promoting apoptosis in resistant cancer cells . The structural similarity of this compound to these inhibitors suggests it could also exhibit similar anticancer mechanisms.
The mechanisms underlying the biological activity of benzamide derivatives often involve modulation of key signaling pathways:
- Receptor Interaction : Many benzamides act on muscarinic receptors or other G-protein coupled receptors, influencing cardiac function and potentially reducing infarct size .
- Enzyme Inhibition : Compounds that inhibit enzymes like DHFR can lead to reduced cell proliferation in cancerous tissues by limiting nucleotide synthesis .
Case Studies
- Cardiovascular Protection : In a study involving a related benzamide derivative, researchers found that administration reduced infarct size in rat models subjected to induced heart failure. This was attributed to enhanced nitric oxide synthase activity and modulation of muscarinic receptors .
- Anticancer Efficacy : A study on benzamide riboside demonstrated its ability to inhibit cell growth in resistant cancer cell lines through dual mechanisms involving DHFR downregulation and NADPH depletion . This suggests that similar derivatives may offer therapeutic benefits against malignancies.
Data Summary
Compound Name | Biological Activity | Mechanism |
---|---|---|
4-Hydroxy-Furanyl-Benzamide | Reduces myocardial infarction | M 2-muscarinic receptor activation |
Benzamide Riboside | Inhibits cancer cell growth | DHFR inhibition, NADPH depletion |
Properties
IUPAC Name |
2-bromo-N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrNO3/c20-16-5-2-1-4-15(16)19(23)21-12-17(22)13-7-9-14(10-8-13)18-6-3-11-24-18/h1-11,17,22H,12H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWZSCIOFRZXQLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC(C2=CC=C(C=C2)C3=CC=CO3)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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